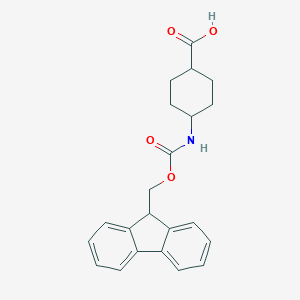

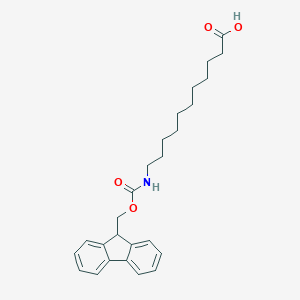

Fmoc-achpa

概要

説明

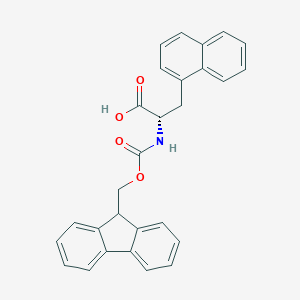

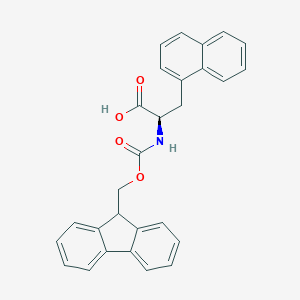

Fmoc-achpa is a compound that falls under the category of Fmoc-protected amino acids . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . The molecular formula of Fmoc-achpa is C26H31NO5 .

Synthesis Analysis

Fmoc-protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The synthesis process involves the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .Molecular Structure Analysis

The molecular structure of Fmoc-achpa is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes building block association . The degree of parallel Fmoc alignment is substantially higher in certain conditions, indicating the ability to form well-defined crystalline structures through uniform parallel Fmoc stacking .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-achpa are influenced by the Fmoc group’s inherent hydrophobicity and aromaticity . These properties facilitate the self-assembly of Fmoc-achpa into various structures with unique properties, serving as excellent bio-organic scaffolds for diverse applications .科学的研究の応用

Solid-Phase Synthesis of Oligoribonucleotides : Fmoc is used for 5'-hydroxyl protection in the efficient solid-phase synthesis of oligoribonucleotides. This approach involves a phosphoramidite coupling procedure and results in good yield and efficient deprotection by mild acidic treatment (Lehmann et al., 1989).

Bio-Inspired Building Blocks for Functional Materials : Fmoc-modified amino acids and short peptides exhibit self-assembly features and potential for various applications due to their hydrophobicity and aromaticity. These properties are relevant for cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic applications (Tao et al., 2016).

High-Performance Liquid Chromatography (HPLC) Analysis : Fmoc derivatives are used in HPLC methods for assaying amino acid concentrations in biological fluids and food products, offering superior sensitivity and specific detection capabilities (Fürst et al., 1990); (Heems et al., 1998).

Peptide Synthesis : Fmoc is extensively used in solid-phase peptide synthesis (SPPS), providing high-quality building blocks for therapeutic peptides and novel synthetic targets. This method is critical for medicinal chemistry and pharmacology (Behrendt et al., 2016).

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks are being explored for antibacterial and anti-inflammatory applications. These materials show promise in biomedical fields, such as tissue engineering and drug delivery (Schnaider et al., 2019).

Phosphatase-Triggered Self-Assembly : Research shows that Fmoc-tyrosine can undergo self-assembly and hydrogelation triggered by alkaline phosphatase, which is of interest for understanding biocatalytic self-assembly processes (Thornton et al., 2013).

作用機序

Target of Action

The primary target of Fmoc-achpa is the amine group of amino acids . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-achpa interacts with its target, the amine group, by forming a carbamate . This interaction is facilitated by the reaction of the amine with Fmoc-Cl . The Fmoc group is then removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-achpa plays a significant role in the chemical synthesis of peptides . The development of the base-labile Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid

Result of Action

The result of Fmoc-achpa’s action is the protection of the amine group during peptide synthesis . This protection allows for the efficient synthesis of peptides without interference from the amine group . After the peptide synthesis is complete, the Fmoc group can be removed to reveal the original amine group .

Action Environment

The action of Fmoc-achpa is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by base . Therefore, the presence of a base in the environment would accelerate the deprotection process. Additionally, the fluorenyl group of Fmoc has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions .

Safety and Hazards

将来の方向性

The self-assembly of Fmoc-achpa has great potential for the design of distinct micro/nanostructures through a bottom-up approach . The development of more efficient syntheses of Fmoc-protected amino acids is a future direction in this field . The Fmoc group’s many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, making it a valuable resource for research in the post-genomic world .

特性

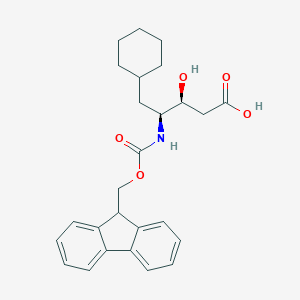

IUPAC Name |

(3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQMWZNOTYXHU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-achpa | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

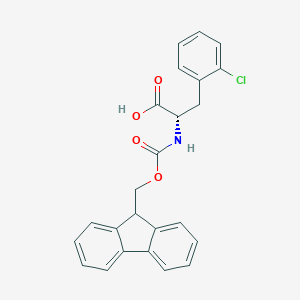

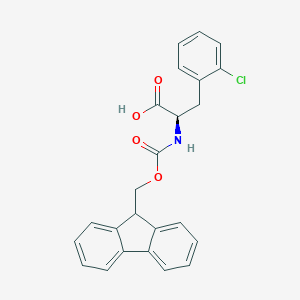

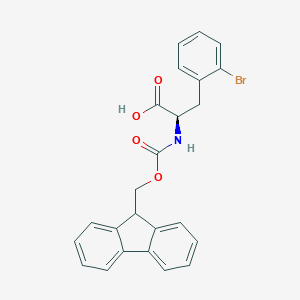

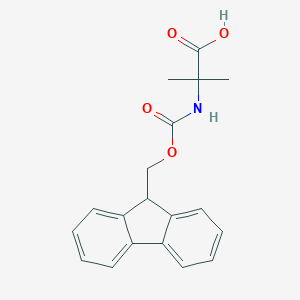

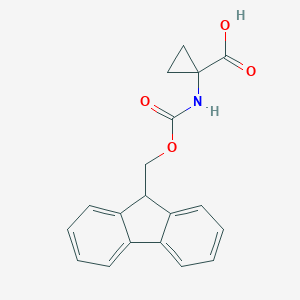

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)